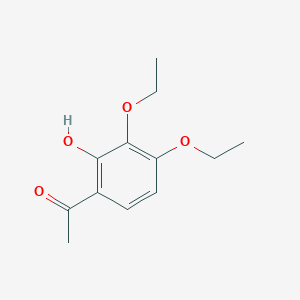
1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C12H16O4 It is a derivative of acetophenone, characterized by the presence of two ethoxy groups and one hydroxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the ethylation of 3,4-dihydroxyacetophenone using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
化学反応の分析
Types of Reactions: 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(3,4-Diethoxy-2-oxophenyl)ethanone.
Reduction: 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of dyes and fragrances.
作用機序
The mechanism of action of 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress modulation and inhibition of microbial growth.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxy and methoxy group in different positions on the benzene ring.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Features hydroxy and methoxy groups in different positions.
Uniqueness: 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone is unique due to the presence of both ethoxy and hydroxy groups, which can influence its reactivity and interactions in various chemical and biological contexts. The specific arrangement of these functional groups can lead to distinct properties and applications compared to its analogs.
特性
CAS番号 |
6342-86-5 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
1-(3,4-diethoxy-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O4/c1-4-15-10-7-6-9(8(3)13)11(14)12(10)16-5-2/h6-7,14H,4-5H2,1-3H3 |
InChIキー |
XRHVEAYKYLGKOD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)C(=O)C)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



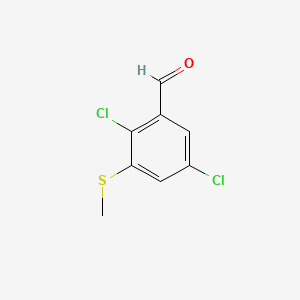
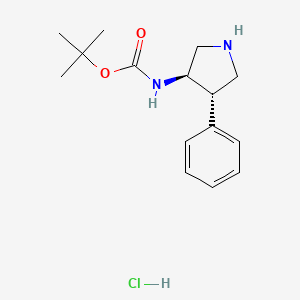
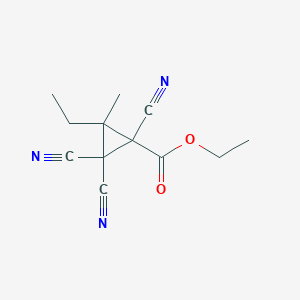
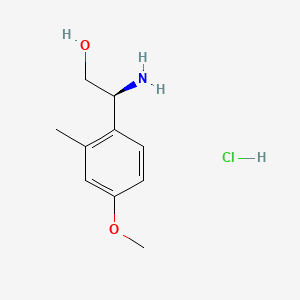
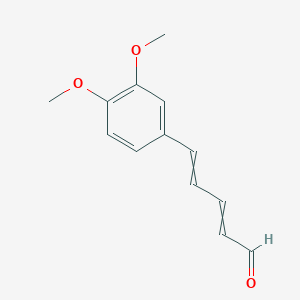
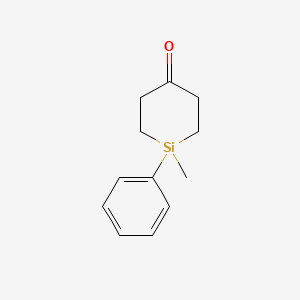



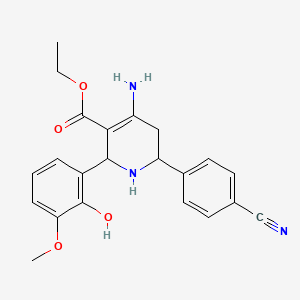
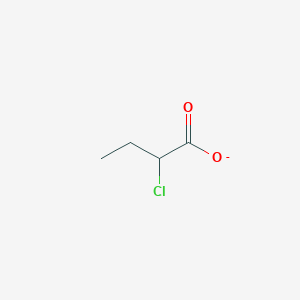
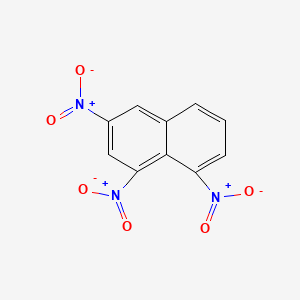
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
